N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-{[1-(Thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a thianyl group, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Similar compounds have been reported to target the chemokine receptor ccr5 , which is an essential coreceptor in the process of HIV-1 entry .
Mode of Action
It can be inferred from related compounds that it may interact with its target receptor, potentially leading to changes in the receptor’s function .
Biochemical Pathways
Based on the potential target of this compound, it may affect pathways related to hiv-1 entry into cells .
Pharmacokinetics
Similar compounds have been reported to have good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
Based on the potential target of this compound, it may have effects related to the prevention of hiv-1 entry into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the piperidine and thianyl intermediates. The key steps include:
Formation of Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of Thianyl Group: The thianyl group is introduced via a nucleophilic substitution reaction, where a suitable thianyl halide reacts with the piperidine intermediate.
Coupling with Trifluoromethylphenyl Group: The final step involves coupling the piperidine-thianyl intermediate with a trifluoromethyl-substituted phenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide stands out due to its unique combination of structural features, including the thianyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3N2OS/c22-21(23,24)18-4-1-16(2-5-18)3-6-20(27)25-15-17-7-11-26(12-8-17)19-9-13-28-14-10-19/h1-2,4-5,17,19H,3,6-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGNNVUBTUGUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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